(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Overview
Description
(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpiperidine.
Protection of Amine Group: The amine group of 6-methylpiperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction forms the Boc-protected intermediate.
Carboxylation: The Boc-protected intermediate is then subjected to carboxylation using carbon dioxide (CO2) and a suitable catalyst to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The Boc-protecting group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the free amine group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Trifluoroacetic acid (TFA), room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to biologically active molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protecting group can be selectively removed to expose the active amine group, which can then bind to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid can be compared with other Boc-protected piperidine derivatives, such as:
- (3S,6R)-1-[(tert-Butoxy)carbonyl]-piperidine-3-carboxylic acid
- (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-ethylpiperidine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group at the 6-position. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(3S,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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